molecular formula C12H12F3NO2 B12688186 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one CAS No. 70783-44-7

2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one

Cat. No.: B12688186
CAS No.: 70783-44-7
M. Wt: 259.22 g/mol
InChI Key: URGBINWKAZEYOF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, a morpholine ring, and a phenyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one stands out due to its unique combination of a trifluoromethyl group, a morpholine ring, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

70783-44-7

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanone

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4H,5-8H2

InChI Key

URGBINWKAZEYOF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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